REACTION_CXSMILES
|
[CH3:1][N:2](C(OC)OC)C.[N:9]1[C:14]2[CH:15]=[CH:16]NC(=O)[C:13]=2[CH:12]=[N:11][CH:10]=1.C1C=C(Cl)C=C(C(OO)=[O:28])C=1.OO.C(O)(C(F)(F)F)=O>CN(C=O)C.C(O)(=O)C>[NH:9]1[C:14]2[CH:15]=[CH:16][CH:1]=[N:2][C:13]=2[CH:12]=[N:11][C:10]1=[O:28] |f:3.4|
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=C1C=CNC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compounds H
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
H2O2 TFA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO.C(=O)(C(F)(F)F)O
|
Name
|
sulfone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(N=CC2=C1C=CC=N2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |